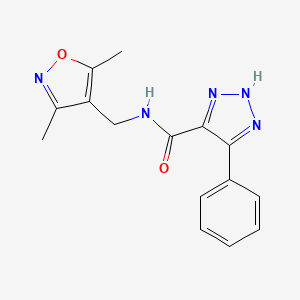
N-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of isoxazole, a heterocyclic compound consisting of an unsaturated five-membered ring with an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products and are part of many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives are often synthesized through 1,3-dipolar cycloaddition or the nitrile oxide route .Molecular Structure Analysis
Isoxazole derivatives have a unique structure that allows them to interact with various biological targets . The exact structure of this compound would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including reactions with acids and bases, oxidizing and reducing agents, and various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, solubility, boiling point, and melting point would all be determined by the specific groups present in the compound .Applications De Recherche Scientifique
Bromodomain Inhibition
The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere. It displaces acetylated histone-mimicking peptides from bromodomains, which are essential for deciphering the histone code. Specifically, these compounds inhibit the interaction between bromodomains and acetylated lysines, leading to potential therapeutic applications .
BRD4 Inhibition in Breast Cancer
BRD4 is a member of the BET family of bromodomains. In breast cancer, BRD4 plays a crucial role in transcriptional regulation. Compounds derived from N-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been evaluated for their inhibitory activities against BRD4. These inhibitors hold promise for targeted therapy, especially in triple-negative breast cancer (TNBC) treatment .
Pre-mRNA Splicing Inhibition
Small molecules that modulate pre-mRNA splicing are valuable for research and potentially therapeutic applications. The 3,5-dimethylisoxazole derivatives have been screened for their effects on pre-mRNA splicing. Understanding their impact on splicing machinery could lead to novel therapeutic strategies .
Mécanisme D'action
Target of Action
The primary target of N-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is BRD4 (Bromodomain-containing protein 4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which recognizes acetylated histones, thereby influencing gene expression .
Mode of Action
This compound exhibits potent inhibitory activity against BRD4 . It interacts with BRD4, leading to changes in gene expression. Notably, it has been found to modulate the expression of c-MYC and γ-H2AX .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. It can induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
Pharmacokinetics
The compound’s molecular formula is c17h16n4o3s , and it has a molar mass of 356.399 Da . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to determine the exact pharmacokinetic profile.
Result of Action
The compound demonstrates significant anti-proliferative activity against certain cancer cell lines . It has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-12(10(2)22-19-9)8-16-15(21)14-13(17-20-18-14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBVISWXRBXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate](/img/structure/B2791206.png)
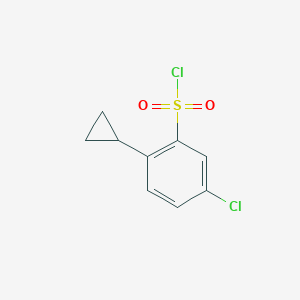
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
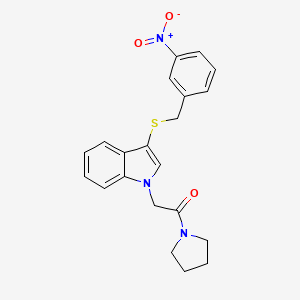
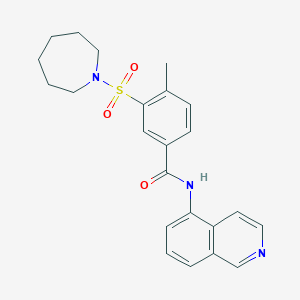
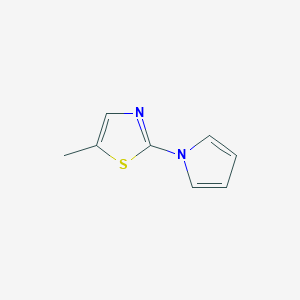
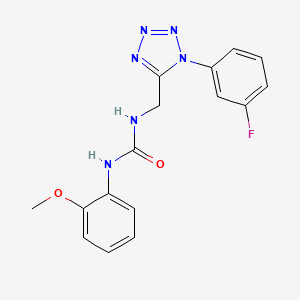
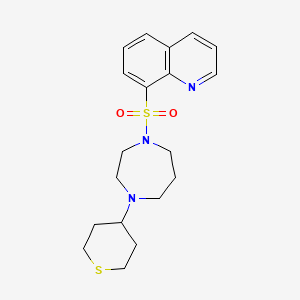
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
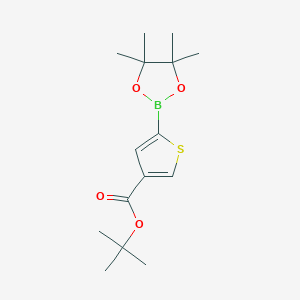
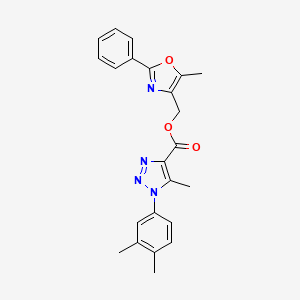
![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2791225.png)
![N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2791226.png)
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)